N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a benzothiophene core and a carboxamide group, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-6-2-3-8-14(12)11-18-17(19)16-10-13-7-4-5-9-15(13)20-16/h2-3,6,8,10H,4-5,7,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBNEQSMNNZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(2-methylphenyl)ethanone, with sulfur and a base like sodium hydride (NaH) under reflux conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene intermediate with an appropriate amine, such as 2-methylbenzylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylphenyl)methyl]-1-benzothiophene-2-carboxamide
- N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzimidazole-2-carboxamide
Uniqueness
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the tetrahydrobenzothiophene core and the presence of a carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and the structure-activity relationship (SAR) that underpins its efficacy.
Chemical Structure
The compound features a benzothiophene core with a carboxamide functional group and a 2-methylphenyl substituent. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino derivatives of benzothiophene with appropriate aldehydes under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant antimicrobial properties. The compound has shown activity against various strains of bacteria and fungi. For instance, in vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 0.08 to 0.32 μM against Mycobacterium tuberculosis .
Cytotoxicity and Antitumor Activity
Research indicates that this compound has cytotoxic effects on several cancer cell lines. The compound's activity was evaluated using the MTT assay, where it demonstrated significant growth inhibition against tumor cell lines with IC50 values ranging from 7.7 to 11.1 μM .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. In vivo studies have shown that derivatives can reduce inflammation markers in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiophene core or substituents can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Variation in alkyl substituents | Altered cytotoxicity profiles |
| Changes in carboxamide group | Enhanced anti-inflammatory effects |
Case Study 1: Antitubercular Activity
A study conducted by researchers focused on synthesizing various benzothiophene derivatives, including this compound. The results showed promising antitubercular activity with MIC values indicating effective inhibition of M. tuberculosis growth .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic potential of the compound against human cancer cell lines. The findings revealed that specific structural modifications enhanced its efficacy against breast and lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
